Cas no 2763909-06-2 (Tert-butyl 1,3-oxazinane-4-carboxylate)

Tert-butyl 1,3-oxazinane-4-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-37344083
- 2763909-06-2
- tert-butyl 1,3-oxazinane-4-carboxylate
- Tert-butyl 1,3-oxazinane-4-carboxylate
-
- インチ: 1S/C9H17NO3/c1-9(2,3)13-8(11)7-4-5-12-6-10-7/h7,10H,4-6H2,1-3H3
- InChIKey: SPVPLKMOUVNHCE-UHFFFAOYSA-N
- ほほえんだ: O(C(C1CCOCN1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 187.12084340g/mol
- どういたいしつりょう: 187.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 47.6Ų
Tert-butyl 1,3-oxazinane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37344083-0.1g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 0.1g |
$1031.0 | 2025-03-18 | |
Enamine | EN300-37344083-2.5g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 2.5g |
$2295.0 | 2025-03-18 | |
Enamine | EN300-37344083-0.25g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 0.25g |
$1078.0 | 2025-03-18 | |
Enamine | EN300-37344083-1.0g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 1.0g |
$1172.0 | 2025-03-18 | |
Enamine | EN300-37344083-5.0g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 5.0g |
$3396.0 | 2025-03-18 | |
Enamine | EN300-37344083-0.05g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 0.05g |
$983.0 | 2025-03-18 | |
Enamine | EN300-37344083-10.0g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 10.0g |
$5037.0 | 2025-03-18 | |
Enamine | EN300-37344083-0.5g |
tert-butyl 1,3-oxazinane-4-carboxylate |
2763909-06-2 | 95.0% | 0.5g |
$1124.0 | 2025-03-18 |
Tert-butyl 1,3-oxazinane-4-carboxylate 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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9. Back matter
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10. Back matter
Tert-butyl 1,3-oxazinane-4-carboxylateに関する追加情報
Tert-butyl 1,3-oxazinane-4-carboxylate (CAS No. 2763909-06-2): A Comprehensive Overview
Tert-butyl 1,3-oxazinane-4-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2763909-06-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the oxazinane class, a heterocyclic structure characterized by a five-membered ring containing one oxygen atom and four carbon atoms. The presence of a tert-butyl group at the 1-position and a carboxylate moiety at the 4-position introduces unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.
The< strong>tert-butyl group, a branched alkyl group with the formula -C(CH₃)₃, contributes to the steric hindrance and stability of the molecule. This feature is particularly advantageous in medicinal chemistry, where such groups often enhance binding affinity and metabolic stability. The< strong>1,3-oxazinane core provides a rigid scaffold that can be modified to incorporate various pharmacophores, facilitating the design of novel bioactive compounds.
The< strong>carboxylate functionality at the 4-position of the oxazinane ring introduces polarity and potential for further derivatization. Carboxylate groups are commonly employed in drug molecules due to their ability to form hydrogen bonds and participate in salt formation, which can improve solubility and bioavailability. In addition, the carboxylate moiety can serve as a leaving group in nucleophilic substitution reactions, enabling the synthesis of more complex derivatives.
Recent advancements in computational chemistry have highlighted the< strong>Tert-butyl 1,3-oxazinane-4-carboxylate as a promising scaffold for drug discovery. Studies have demonstrated its potential in developing inhibitors targeting various biological pathways. For instance, virtual screening algorithms have identified derivatives of this compound as candidates for kinase inhibition, which is relevant in treating cancers and inflammatory diseases. The rigid structure of the oxazinane ring helps to maintain optimal orientation of substituents relative to the target enzyme active site, improving binding efficiency.
In vitro studies have also explored the< strong>pharmacokinetic properties of compounds derived from Tert-butyl 1,3-oxazinane-4-carboxylate. These investigations have shown that modifications at the tert-butyl position can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. For example, introducing fluorine atoms or other electronegative substituents can enhance metabolic stability while maintaining bioactivity.
The< strong>synthetic utility of Tert-butyl 1,3-oxazinane-4-carboxylate has been further expanded through recent methodologies. Transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization of the oxazinane core. These reactions allow for the introduction of aryl or heteroaryl groups at various positions, expanding the structural diversity of potential drug candidates.
Another area of interest is the application of Tert-butyl 1,3-oxazinane-4-carboxylate in peptidomimetics. The oxazinane ring can mimic peptide bonds or other biologically relevant structures, providing a scaffold for designing molecules with enhanced binding properties. Such peptidomimetics are particularly valuable in developing protease inhibitors and other therapeutic agents targeting protein-protein interactions.
The< strong>biological activity of derivatives derived from Tert-butyl 1,3-oxazinane-4-carboxylate has been investigated across multiple therapeutic areas. Preclinical studies have shown promising results in anti-inflammatory applications, where certain derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes. Additionally, some modifications have demonstrated efficacy against bacterial infections by interfering with essential bacterial enzymes or metabolic pathways.
In conclusion, Tert-butyl 1,3-oxazinane-4-carboxylate (CAS No. 2763909-06-2) represents a versatile and innovative compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents. As computational methods and synthetic techniques continue to evolve, further exploration of this compound and its derivatives is expected to yield groundbreaking advancements in drug discovery and development.
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